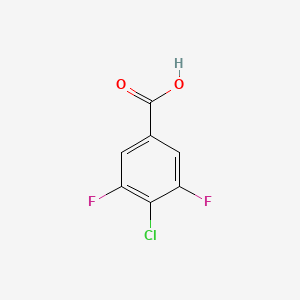

4-Chloro-3,5-difluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3,5-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVIHLHXXVCVGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-3,5-difluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery

For Immediate Release

A comprehensive technical guide on 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2), a critical building block in pharmaceutical and materials science, is detailed herein. This document serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, chemical properties, reactivity, and applications.

Core Compound Identification and Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of chloro and fluoro substituents on the benzene ring imparts unique electronic properties and metabolic stability to molecules derived from it, making it a valuable intermediate in the synthesis of complex chemical entities.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1160573-19-2 | [1][2] |

| Molecular Formula | C₇H₃ClF₂O₂ | [3] |

| Molecular Weight | 192.55 g/mol | [2] |

| Appearance | White to off-white crystalline powder (typical) | Inferred from similar compounds |

| Purity | ≥98% (typical commercial grade) | Inferred from supplier data |

The Strategic Importance in Medicinal Chemistry

Halogenated benzoic acids are foundational scaffolds in the development of novel therapeutics. The inclusion of fluorine atoms, in particular, is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity. This compound serves as a crucial starting material for creating libraries of compounds for structure-activity relationship (SAR) studies, especially in the discovery of kinase inhibitors.[4][5]

Protein kinases are a significant class of enzymes whose dysregulation is implicated in numerous diseases, including cancer.[4][6] The development of small molecule kinase inhibitors has become a cornerstone of modern oncology.[5] The unique substitution pattern of this compound allows for the introduction of specific structural motifs that can lead to potent and selective inhibition of kinase targets.[4] For instance, related aminobenzoic acid derivatives have been explored as inhibitors for the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]

Diagram: Role in Kinase Inhibitor Synthesis

The following diagram illustrates the conceptual workflow of how an intermediate like this compound is utilized in the drug discovery pipeline for kinase inhibitors.

Caption: A proposed multi-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on similar transformations reported for related compounds. [8]Researchers should conduct their own optimization and safety assessments.

Step 1: Nitration of 1-Chloro-2,6-difluorobenzene

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, add 1-chloro-2,6-difluorobenzene dropwise.

-

Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3,5-difluoronitrobenzene.

Step 2: Reduction to 4-Chloro-3,5-difluoroaniline

-

Dissolve the nitro compound in ethanol or acetic acid.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress.

-

Upon completion, cool the mixture, filter off the iron salts, and neutralize the filtrate.

-

Extract the aniline product and purify by column chromatography or distillation.

Step 3: Sandmeyer Reaction to the Benzoic Acid

-

Prepare a solution of the aniline in aqueous hydrochloric acid and cool to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the CuCN solution.

-

Warm the reaction mixture to facilitate the conversion to the benzonitrile.

-

Isolate the crude 4-chloro-3,5-difluorobenzonitrile.

-

Hydrolyze the nitrile to the carboxylic acid by heating with a strong acid (e.g., aqueous sulfuric acid).

-

Cool the reaction mixture to precipitate the product, filter, and recrystallize from a suitable solvent to obtain pure this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectral data for this compound can be found in chemical databases. [9] Table 2: Expected Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet at δ >10 ppm. |

| ¹³C NMR | Signals for the aromatic carbons will be observed, with characteristic C-F couplings. The carbonyl carbon of the carboxylic acid will be in the range of δ 165-175 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).- Sharp C=O stretch from the carbonyl group (approx. 1680-1710 cm⁻¹).- C-F stretching bands (approx. 1100-1300 cm⁻¹).- C-Cl stretch (approx. 600-800 cm⁻¹). [10][11][12] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 192, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~32% intensity of M⁺). [13][14] |

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal information.

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern provides a powerful tool for medicinal chemists to fine-tune the properties of bioactive molecules, particularly in the development of next-generation kinase inhibitors. The synthetic pathways, while requiring careful execution, rely on well-established and scalable chemical transformations, ensuring its accessibility for research and development endeavors.

References

-

Win-Win Chemical. 1160573-19-2 this compound. Available from: [Link]

-

Zhang, M., et al. (2015). An efficient synthesis of 2,4-dichloro-3,5-difluorobenzoic acid. Journal of Chemical Research, 39(7), 414-415. Available from: [Link]

- Google Patents. US5473095A - Process for the preparation of chlorinated 4,5-difluorobenzoic acids.

-

Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available from: [Link]

- Google Patents. CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.

-

University of California, Los Angeles. Table of Characteristic IR Absorptions. Available from: [Link]

-

Amerigo Scientific. This compound. Available from: [Link]

-

Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548. Available from: [Link]

-

ResearchGate. (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Available from: [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11). Available from: [Link]

-

Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

ResearchGate. Synthesis of 4-chloro-2,3,5-trifluorobenzoic acid. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

NIST. Benzoic acid, 4-chloro-. Available from: [Link]

-

chemical-kinomics. Drug Discovery - Inhibitor. Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid. Available from: [Link]

-

PubChem. 4-Chlorobenzoic Acid. Available from: [Link]

-

PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Available from: [Link]

-

MDPI. Antineoplastic Activity of Water-Soluble Form of Novel Kinase Inhibitor. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

National Institutes of Health. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications. Available from: [Link]

Sources

- 1. 1160573-19-2|this compound|BLD Pharm [bldpharm.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. 1160573-19-2 this compound 4-氯-3,5-二氟苯甲酸 -Win-Win Chemical [win-winchemical.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemicalkinomics.com [chemicalkinomics.com]

- 6. Unusually High Affinity of the PLK Inhibitors RO3280 and GSK461364 to HSA and Its Possible Pharmacokinetic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. This compound(1160573-19-2) 1H NMR [m.chemicalbook.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

4-Chloro-3,5-difluorobenzoic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-Chloro-3,5-difluorobenzoic Acid

Introduction: A Key Intermediate in Modern Synthesis

This compound, identified by its CAS Number 1160573-19-2, is a halogenated aromatic carboxylic acid of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its molecular structure, featuring a benzoic acid core substituted with a chlorine atom and two fluorine atoms, provides a unique combination of reactivity and physicochemical properties. The strategic placement of these halogen atoms profoundly influences the molecule's electronic character, acidity, and lipophilicity.

This guide offers an in-depth exploration of the chemical properties of this compound. As a Senior Application Scientist, the following sections are structured to provide not just technical data, but also a field-proven perspective on the causality behind its characteristics and applications, aimed at researchers, scientists, and professionals in drug development. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance pharmacological profiles, including metabolic stability and target binding affinity, making fluorinated building blocks like this one particularly valuable.[3][4][5]

Part 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic data are fundamental to confirming the identity, purity, and structure of this compound in a laboratory setting.

Physicochemical Properties

A summary of the core physicochemical identifiers for this compound is presented below. While specific experimental data for properties such as melting and boiling points are not widely published for this specific isomer, data from closely related compounds are provided for context.

| Property | Value | Source |

| CAS Number | 1160573-19-2 | [6] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | 121-123 °C (for 3,5-Difluorobenzoic acid) | [7] |

| Purity | Typically ≥97% |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for structural elucidation. The following sections detail the expected spectral features based on the compound's structure and data from analogous molecules.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent due to the molecule's symmetry. They would appear as a triplet due to coupling with the two adjacent fluorine atoms. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift.

-

Predicted ¹H NMR Data:

-

Aromatic H (H-2, H-6): ~7.6 - 7.8 ppm (triplet, JHF ≈ 7-9 Hz)

-

Carboxylic Acid (-COOH): >10.0 ppm (broad singlet)

-

-

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show five distinct signals, reflecting the molecule's symmetry. The carbon atoms directly bonded to the highly electronegative fluorine atoms will be significantly shifted downfield and will appear as triplets due to C-F coupling. The carbon attached to the chlorine atom will also be downfield, while the carboxyl carbon will have the largest chemical shift.

-

Predicted ¹³C NMR Data (Reference: Benzoic Acid, 4-Chlorobenzoic Acid, 3,5-Difluorobenzoic Acid): [11][12]

-

C-1 (-C-COOH): ~128-132 ppm

-

C-2, C-6: ~115-118 ppm (doublet of doublets, due to coupling with F)

-

C-3, C-5 (-C-F): ~160-164 ppm (doublet, ¹JCF)

-

C-4 (-C-Cl): ~135-138 ppm

-

Carboxylic Carbon (-COOH): ~165-170 ppm

-

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[13]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (~3050-3100 cm⁻¹).

-

C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹, typical for an aromatic carboxylic acid.[13]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the ~1450-1600 cm⁻¹ region.[13]

-

C-F Stretch: Strong absorptions in the ~1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A medium to strong absorption in the ~700-850 cm⁻¹ region.

Mass Spectrometry (MS)

Electron Ionization (EI-MS) would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).

-

Molecular Ion (M⁺): m/z = 192 (for ³⁵Cl) and 194 (for ³⁷Cl).

-

Key Fragments: Loss of -OH (m/z = 175/177) and loss of -COOH (m/z = 147/149).

Part 2: Synthesis, Reactivity, and Applications

Understanding the synthesis and reactivity of this compound is key to its effective use as a chemical intermediate.

Synthetic Pathway

A common and efficient route to halogenated benzoic acids involves the hydrolysis of a corresponding benzonitrile precursor. This method is advantageous as the nitrile group can be introduced or is often present in commercially available starting materials. A plausible synthesis for this compound starts from 4-chloro-3,5-difluorobenzonitrile.[14]

Caption: Synthetic route from benzonitrile to the target carboxylic acid.

Protocol: Acid-Catalyzed Hydrolysis of 4-Chloro-3,5-difluorobenzonitrile

This protocol describes a generalized procedure for the hydrolysis of the nitrile to the carboxylic acid.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-difluorobenzonitrile.

-

Reagent Addition: Slowly add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 or 2:1 v/v mixture). The addition should be done cautiously as the initial mixing can be exothermic.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then pour it carefully over crushed ice. This will cause the product, which is a solid, to precipitate out of the acidic solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by its two primary features: the carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group: This functional group can undergo standard reactions such as:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide Formation: Conversion to an acid chloride (e.g., using thionyl chloride, SOCl₂) followed by reaction with an amine.[15]

-

Reduction: Reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

-

Aromatic Ring: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of the two fluorine atoms, the chlorine atom, and the carboxylic acid group.[16][17] These groups are meta-directing. Therefore, any further substitution (e.g., nitration) would be directed to the C-2 or C-6 positions, though forcing conditions would be required.

Caption: Key reactivity pathways for this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile building block for synthesizing more complex, high-value molecules.

-

Pharmaceuticals: Halogenated, and particularly fluorinated, aromatic compounds are foundational in drug discovery.[18] This molecule serves as a key intermediate in the synthesis of novel therapeutic agents. For instance, similar structures are integral to the development of fluoroquinolone antibacterials.[19] The specific substitution pattern can be exploited to fine-tune the biological activity and pharmacokinetic properties of a drug candidate.[20]

-

Agrochemicals: It is also used in the preparation of advanced pesticides and other crop protection agents, where the halogen substituents contribute to the compound's potency and stability.[2]

Part 3: Safety and Handling

-

Hazard Classification (Predicted):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation/damage.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

-

-

Handling and Storage:

-

Store in a cool, dry, well-ventilated place in a tightly sealed container.[21]

-

Avoid breathing dust and avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound is a specialized chemical intermediate with a unique set of properties derived from its specific halogenation pattern. Its value in the synthesis of complex molecules for the pharmaceutical and agrochemical industries is significant. This guide has provided a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity, offering researchers the foundational knowledge required for its effective application in their work.

References

-

The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026, from [Link]

-

Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. (n.d.). Pharmaguideline. Retrieved January 10, 2026, from [Link]

-

Substituent Effects on Acidity. (2024, March 17). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. (2020, April 2). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

-

CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024, June 17). YouTube. Retrieved January 10, 2026, from [Link]

-

Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

Why is benzoic acid less reactive toward electrophilic aromatic substitution than benzene? (n.d.). Study.com. Retrieved January 10, 2026, from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 10, 2026, from [Link]

-

Supporting Information for Nickel-Catalyzed Carboxylation of Aryl Chlorides with Formate. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

4-Chloro-2,5-difluorobenzoic acid. (2023, February 20). Chemsrc. Retrieved January 10, 2026, from [Link]

-

Importance of Fluorine in Benzazole Compounds. (2020, October 14). National Institutes of Health (NIH). Retrieved January 10, 2026, from [Link]

-

This compound 1160573-19-2. (n.d.). Win-Win Chemical. Retrieved January 10, 2026, from [Link]

-

An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

- Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes. (n.d.). Google Patents.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (n.d.). Global Scientific Journal. Retrieved January 10, 2026, from [Link]

-

An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. (2025, August 7). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 10, 2026, from [Link]

-

1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

4-Chloro-2,5-difluorobenzoic acid - Optional[1H NMR]. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

Benzoic acid, 4-chloro-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 10, 2026, from [Link]

-

Benzoic acid, 4-fluoro-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

-

4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | 1160573-19-2 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. matrixscientific.com [matrixscientific.com]

- 7. 3,5-二氟苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound(1160573-19-2) 1H NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]

- 11. 4-Chlorobenzoic acid(74-11-3) 13C NMR [m.chemicalbook.com]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

- 15. globalscientificjournal.com [globalscientificjournal.com]

- 16. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 17. homework.study.com [homework.study.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluorobenzoic acid coformers to improve the solubility and permeability of the BCS class IV drug naftopidil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 21. 1160573-19-2|this compound|BLD Pharm [bldpharm.com]

4-Chloro-3,5-difluorobenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-Chloro-3,5-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a critical structural motif and versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a carboxylic acid group and three halogen atoms (one chlorine, two fluorine)—imparts distinct physicochemical properties that are highly valuable in medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups significantly influences the molecule's acidity, reactivity, and intermolecular interactions. This guide provides a comprehensive technical overview of its molecular structure, validated through spectroscopic analysis, and explores its synthesis and applications, particularly in the context of drug development.

Core Molecular Structure and Physicochemical Profile

The foundational attributes of a chemical entity dictate its behavior in both biological and chemical systems. For this compound, the interplay between the aromatic ring, the carboxylic acid functional group, and the halogen substituents establishes a unique electronic and steric profile.

Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1160573-19-2 | [1] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Physical Form | Solid, powder/crystals | |

| Melting Point | 154-157 °C | [2] |

| pKa | (Predicted) ~2.5-3.0 | N/A |

| LogP | (Predicted) ~2.3 | [3] |

Structural Analysis

The molecule consists of a benzene ring substituted at positions 1, 3, 4, and 5. The carboxylic acid group (-COOH) at position 1 is the principal functional group, defining the compound as a benzoic acid derivative. The chlorine atom at position 4 and the two fluorine atoms at positions 3 and 5 are key to the molecule's distinct properties.

The fluorine and chlorine atoms are strongly electron-withdrawing via the inductive effect, pulling electron density from the aromatic ring. This effect makes the carboxyl proton significantly more acidic than that of unsubstituted benzoic acid (pKa ≈ 4.2). The delocalization of the carboxylate anion's negative charge is enhanced, stabilizing the conjugate base and favoring dissociation. This heightened acidity is a critical consideration in reaction mechanisms and physiological interactions.

Caption: 2D structure of this compound.

Synthesis Pathway and Mechanistic Considerations

The synthesis of polysubstituted aromatic compounds like this compound requires a strategic sequence of reactions to achieve the desired substitution pattern. While multiple routes exist for related compounds, a common approach involves electrophilic aromatic substitution and functional group manipulation starting from a simpler, commercially available precursor.

One illustrative pathway begins with 4-chloro-3,5-difluorobenzonitrile.[4] This approach highlights several key transformations common in the synthesis of halogenated benzoic acids.

Sources

Navigating the Structural Landscape of 4-Chloro-3,5-difluorobenzoic Acid: A Comprehensive Spectroscopic Guide

Abstract

This technical guide provides an in-depth exploration of the spectral characteristics of 4-Chloro-3,5-difluorobenzoic acid (CAS No. 1160573-19-2), a key building block in the development of novel pharmaceutical and agrochemical agents. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural nuances of this halogenated aromatic carboxylic acid through a detailed analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data. By integrating theoretical predictions with established analytical principles, this guide offers a robust framework for the unequivocal identification and characterization of this compound, ensuring the integrity and reproducibility of future research endeavors.

Introduction: The Significance of Spectroscopic Characterization

This compound is a versatile intermediate whose utility in medicinal and materials chemistry is intrinsically linked to its precise molecular architecture. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and biological activity. Consequently, unambiguous structural confirmation is a prerequisite for its application in any synthetic or biological investigation.

This guide serves as a detailed reference for the spectroscopic signature of this compound. We will delve into the theoretical underpinnings of each major spectroscopic technique and correlate them with the predicted spectral data. Furthermore, we will provide field-proven experimental protocols to enable researchers to acquire high-quality data, ensuring a self-validating system for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum of this compound is predicted to be relatively simple, reflecting the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the two fluorine atoms.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz |

| Ar-H | 7.5 - 7.8 | Triplet (t) | ~2.0 (⁴JH-F) |

| COOH | 12.0 - 13.0 | Broad Singlet (br s) | - |

Interpretation:

-

The two aromatic protons (at positions 2 and 6) are expected to appear as a triplet in the downfield region (7.5 - 7.8 ppm). This downfield shift is attributed to the deshielding effect of the electron-withdrawing carboxylic acid, chlorine, and fluorine substituents. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms at positions 3 and 5 (⁴JH-F coupling).

-

The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a significantly downfield position (12.0 - 13.0 ppm). This signal is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Experimental Protocol - ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[1][2] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[1]

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-16 ppm.

-

Logical Workflow for ¹H NMR Analysis:

Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. Due to the molecule's symmetry, only five distinct carbon signals are expected.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity (due to C-F coupling) |

| C =O | 165 - 170 | Singlet |

| C 1-COOH | 128 - 132 | Triplet |

| C 2, C6 | 115 - 120 | Doublet |

| C 3, C5 | 160 - 165 | Doublet of Doublets |

| C 4-Cl | 120 - 125 | Singlet |

Interpretation:

-

The carboxylic acid carbonyl carbon will appear as a singlet in the most downfield region (165-170 ppm).

-

The carbon atom attached to the carboxylic acid group (C1) will be a triplet due to coupling with the two adjacent fluorine atoms.

-

The two equivalent aromatic carbons bearing protons (C2 and C6) are expected to be doublets due to coupling with the adjacent fluorine atom.

-

The carbons directly bonded to the fluorine atoms (C3 and C5) will exhibit the most significant downfield shift among the aromatic carbons and will appear as a doublet of doublets due to coupling with the directly attached fluorine and the other fluorine atom.

-

The carbon atom bonded to the chlorine atom (C4) will appear as a singlet.

Experimental Protocol - ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Instrument Parameters (Typical for a 100 MHz spectrometer):

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment Ion | Interpretation |

| 192/194 | [C₇H₃ClF₂O₂]⁺ | Molecular ion (M⁺) peak with characteristic 3:1 isotopic pattern for chlorine. |

| 175/177 | [C₇H₂ClF₂O]⁺ | Loss of OH radical. |

| 147/149 | [C₆H₂ClF₂]⁺ | Loss of COOH radical. |

| 112 | [C₆H₂F₂]⁺ | Loss of Cl radical from the m/z 147/149 fragment. |

Interpretation:

The mass spectrum is expected to show a molecular ion peak at m/z 192, corresponding to the molecular weight of this compound. The presence of a peak at m/z 194 with approximately one-third the intensity of the m/z 192 peak is a characteristic isotopic signature of a molecule containing one chlorine atom. Common fragmentation pathways for benzoic acids include the loss of the hydroxyl group (-OH) and the entire carboxylic acid group (-COOH).

Experimental Protocol - Mass Spectrometry (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). For GC-MS analysis, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylation agent) may be necessary to improve chromatographic performance.[3][4]

-

Instrument Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Temperature Program: An appropriate temperature gradient to ensure good separation and peak shape.

-

Fragmentation Pathway Diagram:

Caption: Predicted electron ionization fragmentation pathway of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Infrared (IR) Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3300 - 2500 | O-H stretch (carboxylic acid, H-bonded) | Broad, Strong |

| 1710 - 1680 | C=O stretch (carboxylic acid) | Strong |

| 1600 - 1450 | C=C stretch (aromatic) | Medium to Strong |

| 1300 - 1200 | C-O stretch (carboxylic acid) | Strong |

| 1150 - 1000 | C-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Medium |

Interpretation:

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Strong absorptions for C-F stretching and a medium absorption for C-Cl stretching are also expected in the fingerprint region.

Experimental Protocol - Attenuated Total Reflectance (ATR) FT-IR:

-

Sample Preparation: This technique requires minimal sample preparation. A small amount of the solid this compound is placed directly onto the ATR crystal.[5][6]

-

Instrument Parameters:

-

Accessory: ATR with a diamond or zinc selenide crystal.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition:

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and unambiguous structural characterization of this compound. The predicted data presented in this guide, derived from established spectroscopic principles, offers a reliable reference for researchers. By following the detailed experimental protocols, scientists can confidently verify the identity and purity of their samples, thereby ensuring the robustness and validity of their research outcomes in the fields of drug discovery and materials science.

References

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.... Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

PubMed. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Retrieved from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2015). (PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

1H NMR spectrum of 4-Chloro-3,5-difluorobenzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Chloro-3,5-difluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound (CAS 1160573-19-2).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectrum, provides a detailed experimental protocol for data acquisition, and offers an expert interpretation of the spectral features. By explaining the causality behind experimental choices and spectral patterns, this guide serves as a practical resource for the structural elucidation and verification of this and structurally related halogenated aromatic compounds.

Introduction and Molecular Structure

This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a chlorine atom at position 4, and two fluorine atoms at positions 3 and 5. This specific substitution pattern results in a molecule with C₂ symmetry, which is a critical factor in simplifying its ¹H NMR spectrum.

The analysis of its ¹H NMR spectrum is fundamental for verifying its chemical identity, assessing purity, and understanding the electronic effects of the halogen and carboxyl substituents on the aromatic ring. The presence of spin-active ¹⁹F nuclei introduces characteristic spin-spin couplings that are invaluable for unambiguous structural confirmation.

Caption: Molecular structure of this compound.

Theoretical Principles and Spectral Prediction

The ¹H NMR spectrum is governed by two primary parameters: chemical shift (δ) and spin-spin coupling (J-coupling). The unique electronic environment of each proton determines its chemical shift, while interactions with neighboring magnetic nuclei cause signal splitting.

Chemical Shift (δ)

-

Aromatic Protons (H2, H6): The molecule's symmetry renders the two protons at the C2 and C6 positions chemically and magnetically equivalent. Their chemical shift is significantly influenced by the surrounding substituents.

-

Deshielding Effects: The carboxylic acid (-COOH), fluorine (-F), and chlorine (-Cl) groups are all electron-withdrawing. They pull electron density away from the aromatic ring, "deshielding" the protons from the applied magnetic field.[2][3] This deshielding effect causes the proton signals to appear at a higher chemical shift (further downfield) compared to unsubstituted benzene (δ ≈ 7.34 ppm). The aromatic protons are expected to resonate in the δ 7.5-8.5 ppm range.

-

-

Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature.[4][5] Its chemical shift is also highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet at a very downfield position, often greater than 10 ppm, and may exchange with deuterium in solvents like D₂O or MeOD, causing the signal to disappear.

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides crucial information about the connectivity of atoms. In this molecule, the most significant coupling affecting the proton signals is the interaction between the aromatic protons (H2/H6) and the adjacent fluorine atoms (F3/F5).

-

³J(H,F) Coupling: The aromatic protons are three bonds away from the fluorine atoms (H-C-C-F). This through-bond interaction, known as ³J-coupling, will split the proton signal. Since the two protons (H2, H6) are equivalent and they couple to two equivalent ¹⁹F nuclei (spin I = ½), the resulting multiplicity is predicted by the n+1 rule, where n is the number of equivalent fluorine atoms. Therefore, the signal for the aromatic protons is expected to be a triplet (n=2, 2+1=3).

-

Long-Range Coupling: While other long-range couplings (e.g., ⁴J(H,H), ⁴J(H,F) across the ring) exist, they are typically much smaller and may not be resolved, potentially leading to some broadening of the triplet peaks. Typical values for ³J(H,F) in aromatic systems range from 5 to 10 Hz.[6][7]

Experimental Protocol: A Self-Validating System

The following protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum. The choice of solvent and parameters is critical for ensuring data integrity.

Sample Preparation

-

Analyte Weighing: Accurately weigh 10-15 mg of this compound.

-

Solvent Selection: Use approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Justification: DMSO-d₆ is an excellent choice for substituted benzoic acids.[8] It readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) does not interfere with the aromatic or carboxylic acid signals. Crucially, it slows down the exchange rate of the acidic proton, allowing the -COOH signal to be observed more reliably as a distinct, albeit broad, peak.[8]

-

-

Internal Standard: Add a small drop of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm.[4][8]

-

Dissolution: Vortex the mixture until the solid is completely dissolved. If necessary, gentle warming can be applied.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Standard high-field instrument providing good signal dispersion. |

| Solvent | DMSO-d₆ | As justified above; minimizes signal overlap and preserves the COOH signal. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Spectral Width | 16 ppm (0-16 ppm) | Ensures all signals, including the downfield COOH proton, are captured. |

| Number of Scans (NS) | 16 | Sufficient for good signal-to-noise ratio with the specified sample concentration. |

| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, especially the slower-relaxing aromatic protons, ensuring accurate signal integration. |

| Acquisition Time (AQ) | 4 seconds | Provides adequate digital resolution to resolve the H-F coupling constants. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.

-

Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integration: Integrate the signals to determine the relative ratio of protons.

Predicted Spectrum: Analysis and Interpretation

Based on the theoretical principles, the ¹H NMR spectrum of this compound is expected to be simple and highly informative, containing two distinct signals.

Caption: Key ³J(H,F) couplings in this compound.

Summary of Predicted Spectral Data

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| -COOH | > 12.0 | Singlet (broad) | N/A | 1H |

| Ar-H (H2, H6) | 7.8 - 8.2 | Triplet (t) | ³J(H,F) ≈ 7-9 Hz | 2H |

Detailed Interpretation

-

Signal 1 (δ > 12.0 ppm): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its breadth is a result of chemical exchange and quadrupolar broadening from the oxygen atoms. Its integration value should be 1.

-

Signal 2 (δ ≈ 7.8 - 8.2 ppm): This triplet represents the two equivalent aromatic protons.

-

Chemical Shift: The downfield position is consistent with the strong deshielding from the ortho-carboxyl group and the meta-halogens.

-

Multiplicity: The triplet pattern is the definitive signature of this structure. It arises from the coupling of each proton to the two equivalent fluorine atoms at positions 3 and 5. The observation of a clean triplet confirms the symmetry of the substitution pattern.

-

Integration: The integral of this signal should be twice that of the carboxylic acid proton, confirming the presence of two chemically equivalent aromatic protons.

-

Conclusion

The ¹H NMR spectrum of this compound provides an unambiguous fingerprint for its structural verification. The key diagnostic features are a downfield broad singlet for the carboxylic acid proton and a single triplet in the aromatic region for the two equivalent protons. This characteristic triplet, arising from ³J(H,F) coupling, is a powerful confirmation of the 3,5-difluoro substitution pattern. This guide provides the theoretical basis and a robust experimental framework for researchers to confidently acquire and interpret the spectrum, ensuring the integrity of their chemical synthesis and development programs.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 12.04: Chemical Shift in Practice. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the ¹³C NMR of 4-Chloro-3,5-difluorobenzoic acid

Introduction

4-Chloro-3,5-difluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. Its rigid structure, featuring multiple halogen substituents, makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of target drug candidates.

Accurate structural elucidation is paramount in the development of such compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This guide provides a comprehensive technical overview of the ¹³C NMR spectroscopy of this compound, designed for scientists and professionals in drug development. We will delve into the theoretical underpinnings of its unique spectral features, provide a robust experimental protocol, and present a detailed analysis of the expected spectrum.

Theoretical Framework: Predicting the Spectrum

The ¹³C NMR spectrum of this compound is defined by the interplay of chemical shifts influenced by its substituents and, most critically, by the spin-spin coupling between carbon and fluorine nuclei.

Symmetry and Expected Signals

The molecule possesses a C₂ axis of symmetry bisecting the C1-C4 bond. This symmetry renders carbons 2 and 6 equivalent, as well as the fluorine-bearing carbons 3 and 5. Consequently, a proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals , one for each unique carbon environment:

-

C1 (Carboxylic acid)

-

C4 (Chloro-substituted)

-

C3/C5 (Fluoro-substituted)

-

C2/C6 (Unsubstituted)

Influence of Substituents on Chemical Shifts (δ)

The chemical shift of each carbon is dictated by its local electronic environment.

-

Carboxylic Acid Carbon (C1): The C1 carbon of the carboxyl group is highly deshielded and is expected to resonate significantly downfield, typically in the 165-180 ppm range.[1]

-

Fluorine-Substituted Carbons (C3/C5): Fluorine is the most electronegative element, causing a strong deshielding effect on the directly attached carbon. This results in a large downfield shift for C3 and C5.

-

Chlorine-Substituted Carbon (C4): Chlorine also exerts a deshielding effect, though less pronounced than fluorine, shifting the C4 signal downfield.

-

Unsubstituted Carbons (C2/C6): These carbons are influenced by the adjacent carboxyl, fluoro, and chloro substituents, and their chemical shifts will fall within the typical aromatic region (110-140 ppm).

The Decisive Role of ¹³C-¹⁹F Spin-Spin Coupling (J-Coupling)

The most characteristic feature of this spectrum is the splitting of carbon signals due to coupling with the two ¹⁹F nuclei (spin I = ½). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms and is a powerful tool for signal assignment.[2]

-

One-Bond Coupling (¹J_CF): A very large coupling (typically > 200 Hz) occurs between a carbon and a directly attached fluorine. This will dominate the appearance of the C3/C5 signal.

-

Two-Bond Coupling (²J_CF): A moderate coupling (typically 15-30 Hz) occurs over two bonds. The C2, C4, and C6 carbons will all experience two-bond coupling to a neighboring fluorine.

-

Three-Bond Coupling (³J_CF): This coupling is generally smaller (typically 5-15 Hz). The carboxylic acid carbon (C1) and the chloro-substituted carbon (C4) are each three bonds away from a fluorine atom.

-

Long-Range Coupling (⁴J_CF and beyond): Couplings over four or more bonds are typically small (< 5 Hz) but can sometimes be resolved.[3]

Due to the presence of two equivalent fluorine atoms, carbons will be split into triplets if they are equidistant from both fluorines (e.g., C1 and C4) or into a doublet of doublets if the couplings are dissimilar.

Experimental Protocol: A Self-Validating System

Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible ¹³C NMR data.

Workflow for ¹³C NMR Analysis

Caption: Experimental workflow for ¹³C NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: For ¹³C NMR, a higher concentration is necessary due to the low natural abundance of the ¹³C isotope. Weigh approximately 50-100 mg of this compound.[4]

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for benzoic acids. Chloroform-d (CDCl₃) can also be used.[5]

-

Dissolution: Transfer the solid to a small vial and add 0.6-0.7 mL of the chosen deuterated solvent to achieve the optimal sample height in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle warming or vortexing can be applied.[4]

-

Filtration: To ensure magnetic field homogeneity, the final solution must be free of any particulate matter. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube.[6]

-

Instrumentation:

-

Acquire the spectrum on a spectrometer operating at a field strength of 400 MHz (¹H frequency) or higher.

-

Utilize a standard proton-decoupled pulse program.

-

The number of scans will depend on the sample concentration but will typically range from several hundred to a few thousand to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication function to improve the signal-to-noise ratio. After Fourier transformation, carefully phase and baseline correct the spectrum. Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., DMSO-d₆ at 39.52 ppm).

Spectral Interpretation: Assigning the Signals

The key to assigning the spectrum lies in combining the expected chemical shifts with the observed ¹³C-¹⁹F coupling patterns.

Caption: Key C-F J-coupling relationships in the molecule.

Predicted ¹³C NMR Data

The following table summarizes the predicted chemical shifts and coupling patterns for this compound.

| Carbon Atom | Predicted δ (ppm) | Multiplicity | Coupling Constant (J_CF) | Rationale for Assignment |

| C1 (-COOH) | 165 - 170 | Triplet (t) | ³J_CF ≈ 5-10 Hz | Downfield shift characteristic of a carboxylic acid.[1] Appears as a triplet due to coupling to two equivalent fluorines three bonds away. |

| C3/C5 (-CF) | 160 - 165 | Doublet of Doublets (dd) | ¹J_CF ≈ 240-260 Hz²J_CF ≈ 15-25 Hz | Very large downfield shift and large ¹J coupling due to directly bonded fluorine.[7] Further split by smaller ²J coupling to the other fluorine. |

| C4 (-CCl) | 125 - 135 | Triplet (t) | ²J_CF ≈ 20-30 Hz | Located in the aromatic region, shifted by chlorine. Appears as a triplet due to coupling to two equivalent fluorines two bonds away.[8] |

| C2/C6 (-CH) | 115 - 125 | Doublet of Doublets (dd) or Triplet (t) | ²J_CF ≈ 15-25 Hz⁴J_CF ≈ 1-5 Hz | Most upfield aromatic signal. Split by the adjacent fluorine (²J_CF) and potentially by the fluorine four bonds away (⁴J_CF). |

Conclusion

The ¹³C NMR spectrum of this compound is a powerful fingerprint for its structural verification. The four distinct signals, each with a characteristic chemical shift and a unique splitting pattern arising from ¹³C-¹⁹F J-coupling, provide unambiguous evidence of the compound's structure. Understanding these principles allows researchers to confidently identify this key intermediate, ensuring the integrity of their synthetic pathways in drug discovery and materials science. This guide provides the theoretical and practical framework necessary for any scientist to approach this analysis with expertise and trustworthiness.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. Available from: [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available from: [Link]

-

Department of Chemistry and Biochemistry, University of Arizona. NMR Sample Requirements and Preparation. Available from: [Link]

-

Giraudeau, P., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC, PubMed Central. Available from: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc. Available from: [Link]

-

Gutowsky, H. S., et al. (1959). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. Available from: [Link]

-

Supporting Information. 4-Chlorobenzoic acid (12). Available from: [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

-

Schaefer, T., et al. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives. Canadian Journal of Chemistry. Available from: [Link]

-

SpectraBase. m-Fluorobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Schaefer, T., et al. (1985). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts. Canadian Journal of Chemistry. Available from: [Link]

-

Hansen, P. E., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. Available from: [Link]

-

Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry. Available from: [Link]

-

LibreTexts Chemistry. 13C NMR Chemical Shift Table. Available from: [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. organomation.com [organomation.com]

- 7. scispace.com [scispace.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

IR spectroscopy of 4-Chloro-3,5-difluorobenzoic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 4-Chloro-3,5-difluorobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of this compound (CAS No. 1160573-19-2).[1] As a substituted aromatic carboxylic acid, its IR spectrum is characterized by distinct vibrational modes corresponding to its carboxyl, aromatic, and halogen functional groups. This document details the theoretical basis for these spectral features, provides a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting spectrum. Particular emphasis is placed on the influence of intermolecular hydrogen bonding and the effects of halogen substitution on key vibrational frequencies. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize IR spectroscopy for the structural elucidation and quality control of complex organic molecules.

Introduction: The Molecule and the Method

This compound is a halogenated aromatic compound belonging to the carboxylic acid family. Its structure, featuring a benzene ring substituted with a carboxyl group, two fluorine atoms, and one chlorine atom, makes it a valuable intermediate in organic synthesis. Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching and bending of chemical bonds). The resulting spectrum serves as a unique molecular "fingerprint," enabling the identification of functional groups and providing insights into molecular structure and bonding.

For a molecule like this compound, IR spectroscopy is indispensable for confirming the presence of the critical carboxylic acid function, verifying the aromatic core, and providing evidence of its specific substitution pattern.

Molecular Structure and Predicted Vibrational Modes

The key to interpreting the IR spectrum of this compound lies in understanding its constituent parts and their expected vibrational behavior.

Caption: Molecular structure of this compound.

The primary vibrational modes can be attributed to the following functional groups:

-

Carboxylic Acid (–COOH): This group gives rise to some of the most prominent peaks in the spectrum. These include the O–H stretching, C=O (carbonyl) stretching, C–O stretching, and O–H bending vibrations.

-

Aromatic Ring: The benzene ring has characteristic C–H stretching and C=C stretching vibrations. Additionally, C–H out-of-plane bending vibrations in the fingerprint region are highly diagnostic of the ring's substitution pattern.[2][3]

-

Halogen Substituents (C–F and C–Cl): The stretching vibrations of the carbon-fluorine and carbon-chlorine bonds occur at lower frequencies in the fingerprint region. The position of C-X stretching peaks decreases as the mass of the halogen increases.[4]

A crucial aspect influencing the spectrum is the formation of intermolecular hydrogen-bonded dimers, which is common for carboxylic acids in the solid state.[5] This dimerization significantly affects the position and shape of the O–H and C=O stretching bands.

Caption: Hydrogen-bonded dimer of a generic carboxylic acid.

Experimental Protocol: Acquiring the Spectrum

Acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound requires careful sample preparation and instrument configuration. The following protocol outlines a standard procedure using the potassium bromide (KBr) pellet method.

Safety Precautions

Before beginning, consult the Safety Data Sheet (SDS). This compound and its isomers are classified as hazardous.[6][7][8]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[7]

-

Handling: Handle the chemical in a well-ventilated area or a fume hood to avoid inhaling dust.[8]

-

Disposal: Dispose of waste according to institutional and local regulations.[9]

Methodology

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

-

Sample Preparation (KBr Pellet):

-

Gently grind approximately 1-2 mg of this compound with about 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet. A clear pellet indicates good sample dispersion and minimizes scattering effects.

-

-

Instrument Setup (FTIR Spectrometer):

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Perform a background scan with the empty sample holder in place. This is crucial for subtracting the spectral contributions of atmospheric water and carbon dioxide.

-

Set the acquisition parameters. Typical settings are a scan range of 4000–400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Interpretation and Analysis

The IR spectrum of this compound can be divided into several key regions, each providing specific structural information.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description of Expected Peak |

| 3300–2500 | O–H stretch (Carboxylic Acid Dimer) | Very broad and strong absorption, often with smaller C-H peaks superimposed on it.[5][10] |

| ~3080–3030 | C–H stretch (Aromatic) | Weak to medium, sharp peaks, may be obscured by the broad O-H band.[2][3] |

| 1710–1680 | C=O stretch (Conjugated Carboxylic Acid Dimer) | Very strong and sharp. Its frequency is lowered from the typical ~1760 cm⁻¹ due to both conjugation with the aromatic ring and hydrogen bonding.[11][12] |

| 1625–1575 & 1520-1450 | C=C stretch (Aromatic Ring) | Two to four medium to strong, sharp bands. Characteristic of the benzene ring.[3][13] |

| 1440–1395 | O–H bend (in-plane) | Medium intensity, may be coupled with C-H bending modes.[5] |

| 1320–1210 | C–O stretch (Carboxylic Acid) | Strong intensity, often coupled with in-plane O-H bending.[5][12] |

| ~1250-1000 | C–F stretch | Strong to very strong absorption. Aromatic C-F stretches are typically in this region.[4] |

| 960–900 | O–H bend (out-of-plane) | Broad, medium-intensity peak, characteristic of a carboxylic acid dimer.[12] |

| ~800-600 | C–Cl stretch | Medium to strong absorption. Aromatic C-Cl stretches appear in this lower frequency range.[4] |

Detailed Analysis:

-

The O–H and C–H Stretching Region (3300–2500 cm⁻¹): The most dominant feature in this region is the extremely broad O–H stretching band centered around 3000 cm⁻¹.[5] This breadth is a direct consequence of the strong hydrogen bonding in the dimeric form of the acid. Superimposed on this broad envelope, one can expect to find weaker, sharper peaks corresponding to the aromatic C–H stretches just above 3000 cm⁻¹.[5]

-

The Carbonyl Region (1710–1680 cm⁻¹): A very strong, sharp absorption in this range is the definitive indicator of the carbonyl (C=O) group. For monomeric carboxylic acids, this peak appears at higher frequencies (~1760 cm⁻¹). However, for this compound in a solid state, two effects lower this frequency: conjugation with the aromatic ring and hydrogen bonding.[10] The combination of these effects typically places the peak for aromatic carboxylic acid dimers firmly between 1710 and 1680 cm⁻¹.[12]

-

The Aromatic and Bending Region (1625–1395 cm⁻¹): A series of sharp bands between 1625 and 1450 cm⁻¹ confirms the presence of the aromatic ring (C=C stretching).[13] In this region, one can also find the in-plane O–H bending vibration, though it may be difficult to distinguish from other peaks.[5]

-

The Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information.

-

C–O and O–H Coupling: A strong band between 1320 and 1210 cm⁻¹ is attributed to the C–O stretching vibration, which is coupled with the in-plane O–H bend.[12]

-

Halogen Stretches: The presence of heavy atoms like fluorine and chlorine gives rise to strong absorptions at lower wavenumbers. The C–F stretches are expected to be intense and typically appear in the 1250-1000 cm⁻¹ range.[4] The C–Cl stretch will be at a lower frequency, generally in the 800-600 cm⁻¹ range, due to the greater mass of chlorine.[4]

-

Out-of-Plane Bending: A characteristic broad peak around 900 cm⁻¹ is due to the out-of-plane O–H bend of the dimerized carboxyl group.[12] Additionally, C–H out-of-plane bending vibrations from the substituted aromatic ring will appear, providing clues about the substitution pattern.

-

Conclusion

The infrared spectrum of this compound provides a clear and detailed confirmation of its molecular structure. The key identifying features are the exceptionally broad O–H stretch centered around 3000 cm⁻¹, the strong C=O stretch near 1700 cm⁻¹, characteristic aromatic C=C stretching bands, and strong absorptions in the fingerprint region corresponding to C–O, C–F, and C–Cl bonds. The positions and shapes of the carboxyl group absorptions are heavily influenced by the intermolecular hydrogen bonding that leads to dimer formation in the solid state. This guide provides the foundational knowledge and practical steps for researchers to confidently acquire and interpret the IR spectrum of this and similar halogenated aromatic compounds.

References

- JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids.

- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.

- Yukhnevich, G. V., et al. (2025). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.

- ResearchGate. (2025).

- Echemi. (n.d.). 4-CHLORO-2,5-DIFLUOROBENZOIC ACID SDS.

- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles.

- MDPI. (2022). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2,5-difluorobenzoic acid.

- Sigma-Aldrich. (2025).

- Matrix Scientific. (n.d.). This compound.

- Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online.

- Thermo Fisher Scientific. (2025).

- Sigma-Aldrich. (n.d.). This compound.

- Chemistry LibreTexts. (2024).

- OpenStax. (2023).

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Mass Spectrometry of 4-Chloro-3,5-difluorobenzoic acid